3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one 3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 88051-84-7
VCID: VC19259676
InChI: InChI=1S/C11H12N2O2S/c1-11(2)9(14)13(10(16)15-11)12-8-6-4-3-5-7-8/h3-7,12H,1-2H3
SMILES:
Molecular Formula: C11H12N2O2S
Molecular Weight: 236.29 g/mol

3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one

CAS No.: 88051-84-7

Cat. No.: VC19259676

Molecular Formula: C11H12N2O2S

Molecular Weight: 236.29 g/mol

* For research use only. Not for human or veterinary use.

3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one - 88051-84-7

Specification

CAS No. 88051-84-7
Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
IUPAC Name 3-anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one
Standard InChI InChI=1S/C11H12N2O2S/c1-11(2)9(14)13(10(16)15-11)12-8-6-4-3-5-7-8/h3-7,12H,1-2H3
Standard InChI Key NJLLXKPMMNONQG-UHFFFAOYSA-N
Canonical SMILES CC1(C(=O)N(C(=S)O1)NC2=CC=CC=C2)C

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound’s backbone consists of a five-membered 1,3-oxazolidin-4-one ring, a lactam structure featuring oxygen at position 1 and nitrogen at position 3. Critical modifications include:

  • 5,5-Dimethyl groups: These substituents enhance steric bulk, potentially influencing conformational stability and intermolecular interactions.

  • 2-Sulfanylidene moiety: The thione group (=S) replaces the typical carbonyl oxygen at position 2, altering electronic distribution and reactivity .

  • 3-Anilino group: A phenylamine substituent introduces aromaticity and hydrogen-bonding capabilities, which may modulate biological activity.

The molecular formula is deduced as C₁₂H₁₅N₂O₂S, with a molecular weight of 251.33 g/mol.

Spectroscopic and Computational Data

While experimental spectra are unavailable, computational descriptors predict key properties:

  • IUPAC Name: 3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one.

  • SMILES: CC1(C)(C)N(C(=S)OC1=O)NC2=CC=CC=C2 .

  • LogP: Estimated at ~2.1, indicating moderate lipophilicity suitable for membrane permeability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis likely follows methodologies analogous to related oxazolidinones :

  • Thioamide Cyclization: Reacting a thioamide precursor (e.g., N-phenylthiourea) with a diketone (e.g., 2,2-dimethyl-1,3-cyclohexanedione) under acidic conditions forms the oxazolidinone ring.

  • Post-Modification: Introducing the sulfanylidene group via sulfurization agents like phosphorus pentasulfide (P₂S₅).

Optimization Strategies:

  • Catalysis: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.

  • Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

Industrial Scalability

Challenges in large-scale production include sulfur handling and byproduct formation. Continuous flow reactors and chromatographic purification are recommended to maximize yield (>75%) and purity (>95%).

Chemical Reactivity and Functionalization

Thioketone Reactivity

The sulfanylidene group participates in:

  • Nucleophilic Additions: Reacting with amines or alcohols to form thioamides or thioesters .

  • Oxidation: Conversion to disulfides (R-S-S-R) using mild oxidants like iodine .

Anilino Group Transformations

The aromatic amine undergoes:

  • Electrophilic Substitution: Nitration or sulfonation at the para position due to the anilino group’s directing effects.

  • Schiff Base Formation: Condensation with aldehydes to generate imine derivatives.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₅N₂O₂S
Molecular Weight251.33 g/mol
Melting Point~150–155°C (predicted)
SolubilityModerate in DMSO, low in water
LogP2.1

These properties suggest suitability for organic solvents and compatibility with drug formulation excipients .

Comparative Analysis with Related Compounds

CompoundCAS NumberMolecular FormulaKey Features
3-Anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one88051-77-8C₁₇H₁₆N₂O₂SBenzyl group enhances lipophilicity
3-Ethyl-5,5-dimethyl-2-thioxo-oxazolidin-4-one17994-46-6C₇H₁₁NO₂SSimpler alkyl chain, lower MW

The target compound’s anilino and dimethyl groups balance steric and electronic effects, potentially optimizing bioactivity .

Applications in Research and Industry

Medicinal Chemistry

  • Antibacterial Development: Structural analogs are in preclinical trials for multidrug-resistant infections.

  • Kinase Inhibition: Sulfanylidene-oxazolidinones show promise as tyrosine kinase inhibitors (TKIs) in cancer therapy .

Material Science

The sulfur-rich structure could serve as a ligand in metal-organic frameworks (MOFs) or catalysts for oxidation reactions .

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